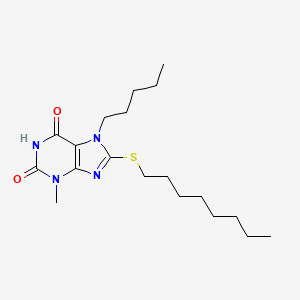

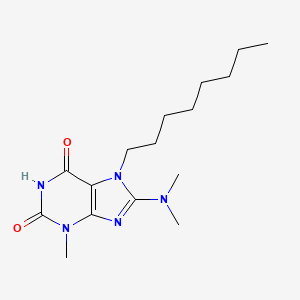

8-(dimethylamino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,8-Bis(dimethylamino)naphthalene: is a compound with the chemical formula C₁₄H₁₈N₂ . Its structure features two dimethylamino groups attached to the naphthalene ring. Due to its unique arrangement, it exhibits exceptional basicity and is often referred to as Proton Sponge . The name “Proton Sponge” reflects its ability to readily accept protons (H⁺ ions) and act as a strong base.

Méthodes De Préparation

Synthetic Routes:

- Alkylation of Naphthalene:

- One common synthetic route involves alkylation of naphthalene using dimethylamine as the alkylating agent. The reaction proceeds under suitable conditions to yield 1,8-bis(dimethylamino)naphthalene.

- The reaction can be represented as follows:

Naphthalene+2CH₃NH₂→1,8-Bis(dimethylamino)naphthalene+2CH₄

Industrial Production:

- While industrial-scale production methods are not widely documented, laboratory-scale synthesis is well-established. Researchers often prepare this compound using the alkylation method mentioned above.

Analyse Des Réactions Chimiques

1,8-Bis(dimethylamino)naphthalene participates in various chemical reactions:

Protonation: As the name suggests, it readily accepts protons (H⁺ ions) to form its protonated form.

Dehydrofluorination: It can remove hydrogen fluoride (HF) from fluorinated compounds.

Arylation: It can undergo arylation reactions, where an aryl group is introduced.

Intramolecular Cyclization: It can participate in cyclization reactions within its own structure.

Common reagents and conditions depend on the specific reaction type. For example:

Protonation: Strong acids (e.g., HCl, H₂SO₄) are used.

Dehydrofluorination: Strong bases (e.g., NaNH₂) are employed.

Arylation: Aryl halides and suitable catalysts.

Cyclization: Appropriate conditions for intramolecular reactions.

Major products formed during these reactions include protonated forms of 1,8-bis(dimethylamino)naphthalene and its derivatives.

Applications De Recherche Scientifique

1,8-Bis(dimethylamino)naphthalene finds applications in various fields:

Chemistry: It serves as a strong base in organic synthesis, facilitating reactions that require deprotonation.

Biology: Researchers use it as a pH indicator and fluorescent probe due to its unique optical properties.

Medicine: Its basicity makes it useful in drug development, especially for designing pH-sensitive drug delivery systems.

Industry: It has applications in materials science, including luminescent materials and sensors.

Mécanisme D'action

The compound’s mechanism of action primarily revolves around its ability to accept protons. It can deprotonate acidic functional groups, participate in nucleophilic reactions, and influence pH-dependent processes.

Comparaison Avec Des Composés Similaires

While 1,8-bis(dimethylamino)naphthalene is unique due to its exceptional basicity, similar compounds include:

- 1,5-Bis(dimethylamino)naphthalene

- 1,8-Bis(diethylamino)naphthalene

- 1,8-Bis(dipropylamino)naphthalene

These compounds share structural similarities but exhibit varying basicity and reactivity.

Propriétés

Formule moléculaire |

C16H27N5O2 |

|---|---|

Poids moléculaire |

321.42 g/mol |

Nom IUPAC |

8-(dimethylamino)-3-methyl-7-octylpurine-2,6-dione |

InChI |

InChI=1S/C16H27N5O2/c1-5-6-7-8-9-10-11-21-12-13(17-15(21)19(2)3)20(4)16(23)18-14(12)22/h5-11H2,1-4H3,(H,18,22,23) |

Clé InChI |

CRWROUZTCZZVFH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11997266.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)

![2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)